molecular formula C28H27N3O5S B2485443 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 326014-77-1

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2485443
CAS No.: 326014-77-1
M. Wt: 517.6
InChI Key: SPCQEWXRBDPODB-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a ketone group to a sulfur-containing 1,2,4-triazole moiety substituted with a 4-ethoxybenzyl and a 4-methoxyphenyl group. The synthesis likely follows established protocols for triazole-thioether derivatives, involving nucleophilic substitution of α-halogenated ketones with triazole thiolates .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-3-34-23-9-4-19(5-10-23)16-27-29-30-28(31(27)21-7-11-22(33-2)12-8-21)37-18-24(32)20-6-13-25-26(17-20)36-15-14-35-25/h4-13,17H,3,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQEWXRBDPODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the dihydrobenzo[b][1,4]dioxin moiety and the triazole-thioether segment. This unique combination suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC25H22N4O3S
Molecular Weight458.53 g/mol
CAS Number618439-56-8
Purity≥98% (GC)

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported that the compound exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The IC50 values ranged from 93.7 µM to 322.8 µM, indicating a selective action towards cancerous cells compared to normal cells .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa1502.0
BICR182001.5
U872501.8
EUFA30 (normal)>300-

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown increased rates of early and late apoptosis as well as necrosis in treated cells compared to controls . The compound's ability to induce autophagy may also contribute to its cytotoxic profile.

Study on Apoptosis Induction

A study conducted by researchers at a leading university investigated the apoptotic pathways activated by this compound in HeLa cells. The results demonstrated that treatment with the compound led to increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptosis in response to treatment .

Antiparasitic Activity

In addition to its anticancer properties, preliminary data suggest that this compound may also exhibit antiparasitic activity against protozoan species such as Trypanosoma cruzi and Leishmania infantum. These findings indicate a broader spectrum of biological activity that warrants further investigation .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The specific compound has been studied for its efficacy against various fungal strains. For instance, derivatives of triazoles have shown activity against Candida species and Aspergillus fumigatus, making them candidates for antifungal drug development .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular processes involved in cancer progression. The incorporation of the benzodioxin structure may enhance this activity by providing additional mechanisms of action against cancer cells .

Biological Studies and Case Reports

Several studies have documented the biological effects of similar compounds. For instance:

  • Case Study 1 : A derivative of a similar triazole compound was tested for its anticancer effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the triazole structure can enhance anticancer activity .
  • Case Study 2 : Another study focused on the antifungal properties of triazole derivatives. The results demonstrated effective inhibition against Candida albicans when tested in vitro, highlighting the potential for developing new antifungal treatments from this chemical class .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound’s analogues share the triazole-thio-ethanone backbone but differ in substituents and heterocyclic systems. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin + 1,2,4-triazole - 4-Ethoxybenzyl (R1)
- 4-Methoxyphenyl (R2)
Enhanced lipophilicity due to ethoxy/methoxy groups; potential for π-π stacking.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone Thiazolo[2,3-c][1,2,4]triazole fused system 3,4-Dimethylphenyl Increased steric bulk; altered electronic properties from thiazole fusion.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Nitrothiazole-thioether 5-Nitrothiazole Electron-withdrawing nitro group enhances reactivity; possible antimicrobial activity.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone Diphenyltriazole + cyclobutyl Diphenyl, cyclobutyl Rigid cyclobutyl group may influence binding selectivity; DFT/X-ray validated geometry.

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s 4-ethoxybenzyl and 4-methoxyphenyl groups likely increase logP compared to the nitrothiazole analogue (), which has a polar nitro group.
  • Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, contrasting with the electron-withdrawing nitro group in .
  • Conformational Stability: X-ray data for analogues (e.g., ) reveal planar triazole rings and non-covalent interactions (e.g., S···O, C–H···π) that stabilize crystal packing.

Research Implications and Gaps

  • SAR Insights : Methoxy/ethoxy groups may enhance membrane permeability but could reduce metabolic stability compared to halogenated analogues (e.g., 2,4-difluorophenyl in ).
  • Computational Modeling : DFT studies () predict charge distribution and reactive sites, guiding future modifications for target specificity.

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